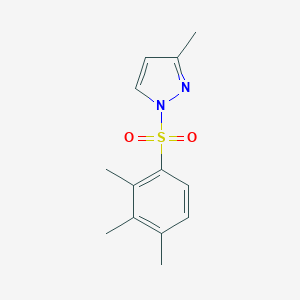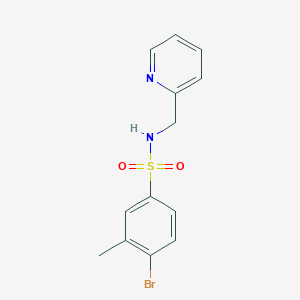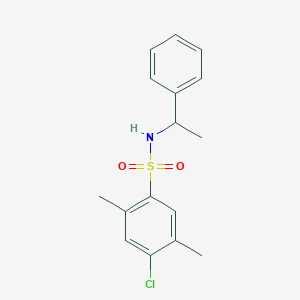
3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole is a versatile chemical compound utilized in diverse scientific studies. This material exhibits intriguing properties, allowing researchers to explore its potential in various research areas.
将来の方向性
作用機序
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety.
Result of Action
. Understanding these effects can provide insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
生化学分析
Biochemical Properties
3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with topoisomerase II, an enzyme involved in DNA replication and transcription. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the overall process of DNA replication . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the apoptosis pathway in certain cell lines, leading to programmed cell death . Furthermore, it can alter the expression of specific genes, thereby impacting cellular metabolism and other vital processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity. For instance, the compound’s interaction with topoisomerase II inhibits the enzyme’s activity, leading to disruptions in DNA replication and transcription . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to the compound may lead to changes in cell viability and function, as well as alterations in gene expression and metabolic activity . Additionally, the compound’s stability in various experimental conditions can affect its overall efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may lead to toxic or adverse effects, including cell death and tissue damage . Studies have also shown that there may be threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, the compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can influence its overall activity and function . These metabolic pathways can also affect the compound’s pharmacokinetics and pharmacodynamics, determining its efficacy and safety in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s bioavailability and its overall impact on biological systems.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular processes . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular locations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazoles, including 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole, can be achieved through various methods. One common approach involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production of pyrazoles often employs catalytic processes. For instance, low loadings of a combination of Ru3(CO)12 and an NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles in good yields . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include bromine for oxidation and hydrazine for condensation reactions. The conditions for these reactions can vary, but they often involve mild temperatures and the use of solvents like DMSO .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoline intermediates typically yields pyrazoles, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole has a wide range of scientific research applications. It is used in chemistry for the synthesis of more complex heterocyclic systems. In biology, it serves as a scaffold for the development of bioactive molecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it finds applications in the industry as a precursor for the synthesis of various chemical products.
類似化合物との比較
Similar Compounds: Similar compounds to 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole include other substituted pyrazoles, such as 3(5)-aminopyrazoles and pyrazolo[1,5-a]pyrimidines .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can offer different reactivity and interactions compared to other pyrazoles .
特性
IUPAC Name |
3-methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-6-13(12(4)11(9)3)18(16,17)15-8-7-10(2)14-15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXAVADBYNBNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B345531.png)

![1-Chloro-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxybenzene](/img/structure/B345540.png)
![2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B345541.png)

![Ethyl 4-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345553.png)
![Ethyl 4-[(4,5-dichloro-2-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345558.png)

![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345568.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345569.png)
![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345573.png)
